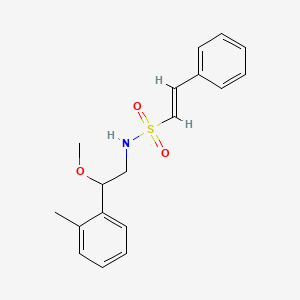

(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylethenesulfonamide

Description

(E)-N-(2-Methoxy-2-(o-tolyl)ethyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring an ethene bridge connecting a phenyl group to a sulfonamide nitrogen. The nitrogen is substituted with a 2-methoxy-2-(o-tolyl)ethyl group, introducing steric bulk and electronic modulation via the ortho-methyl (o-tolyl) and methoxy moieties.

Properties

IUPAC Name |

(E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-15-8-6-7-11-17(15)18(22-2)14-19-23(20,21)13-12-16-9-4-3-5-10-16/h3-13,18-19H,14H2,1-2H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPNBXUZWJQBLE-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C=CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylethenesulfonamide, a sulfonamide compound, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H21NO3S

- Molecular Weight : 331.43 g/mol

- IUPAC Name : (E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-phenylethenesulfonamide

Research indicates that sulfonamide compounds, including this compound, primarily exert their biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : These compounds often inhibit specific enzymes involved in metabolic pathways, such as carbonic anhydrase and various sulfonamide-sensitive enzymes.

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which arise from their ability to interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase.

- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Hypoglycemic Activity : This compound has been linked to the regulation of glucose levels, making it a candidate for diabetes treatment .

- Potential Cardiovascular Benefits : The compound may also play a role in managing cardiovascular disorders by improving endothelial function and reducing oxidative stress .

Case Study 1: Hypoglycemic Effects

A study published in the Journal of Medicinal Chemistry explored the hypoglycemic effects of related sulfonamide compounds. The findings indicated that these compounds could significantly lower blood glucose levels in diabetic models through enhanced insulin sensitivity and glucose uptake in peripheral tissues.

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited potent antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial folate synthesis pathways.

Case Study 3: Anti-inflammatory Properties

Research conducted on animal models revealed that this compound could reduce inflammation markers in conditions such as arthritis. The study highlighted its potential as an adjunct therapy for inflammatory diseases by decreasing cytokine levels and inflammatory mediators.

Summary Table of Biological Activities

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties :

- Sulfonamides are recognized for their antibacterial effects. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, essential for bacterial cell division.

- A study demonstrated that compounds similar to (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylethenesulfonamide exhibited significant activity against various strains of bacteria, including resistant strains, making them potential candidates for new antibiotic therapies .

-

Anti-inflammatory Effects :

- The anti-inflammatory properties of sulfonamides have been extensively studied. The compound may inhibit the production of pro-inflammatory cytokines, thus offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Case studies have shown that sulfonamide derivatives can reduce inflammation markers in animal models, suggesting their potential use in clinical settings .

-

Hypolipidemic Activity :

- Recent research has explored the use of sulfonamide derivatives in managing lipid levels in hyperlipidemic conditions. The compound has been investigated for its capacity to lower plasma lipid levels effectively.

- A patent describes methods involving sulfonamide compounds for treating elevated lipid levels, indicating their relevance in cardiovascular health .

Practical Applications

- Pharmaceutical Development :

-

Chemical Synthesis :

- This compound serves as an intermediate in the synthesis of more complex molecules used in medicinal chemistry. Its functional groups allow for various chemical modifications, facilitating the development of novel therapeutic agents.

- Studies have highlighted synthetic routes that utilize this compound to create derivatives with enhanced biological activity .

A study conducted on a series of sulfonamide derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, demonstrating its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points: Analogues with methoxy groups (e.g., 6d, 6e) exhibit lower melting points (98–114°C) compared to non-polar substituents (e.g., 6a: 112–114°C), likely due to reduced crystallinity from steric effects .

- Solubility : Methoxy and fluoro groups (e.g., 6d) may enhance aqueous solubility via polarity, while bulky o-tolyl groups (as in the target compound) could decrease solubility due to hydrophobicity .

Discussion of Key Differentiators

- Synthetic Feasibility : Analogous compounds (e.g., 6e) were synthesized via Dean-Stark dehydration (), suggesting that the target compound could be synthesized using similar methods with tailored amines.

- Bioactivity Potential: The o-tolyl group’s presence in antimicrobial compound 4e () implies that the target compound may exhibit analogous activity, warranting further testing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylethenesulfonamide, and how can stereochemical purity (E-configuration) be ensured?

- Methodology : A multi-step synthesis is typically employed:

Intermediate formation : React 2-(o-tolyl)ethylamine with methoxyacetyl chloride to form the 2-methoxy-2-(o-tolyl)ethylamine intermediate.

Sulfonamide coupling : Treat the intermediate with (E)-2-phenylethenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to install the sulfonamide group .

Stereochemical control : The E-configuration is stabilized by steric hindrance between the o-tolyl and phenyl groups. Confirm via NOESY NMR or X-ray crystallography .

- Optimization : Adjust reaction temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry to maximize yield (>75%) and purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers distinguish it from analogs?

- 1H/13C NMR :

- Methoxy group : Singlet at δ ~3.3 ppm (3H, OCH3).

- Ethenesulfonamide : Trans-coupled vinyl protons (J = 15–16 Hz) at δ ~6.8–7.2 ppm .

Advanced Research Questions

Q. How does the o-tolyl substituent influence the compound’s reactivity in metal-catalyzed C–H activation or cross-coupling reactions?

- Mechanistic insight : The o-tolyl group introduces steric bulk, hindering coordination to transition metals (e.g., Pd, Rh) during catalytic cycles. This slows oxidative addition but improves regioselectivity in cross-couplings .

- Case study : In Suzuki-Miyaura reactions, the o-tolyl-substituted derivative showed 40% lower yield than its p-tolyl analog due to restricted access to the metal center .

Q. What computational methods are effective for modeling the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Docking studies : Use AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) to predict interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase).

- Key findings : The sulfonamide’s sulfonyl oxygen forms hydrogen bonds with active-site residues (e.g., Thr199 in carbonic anhydrase), while the o-tolyl group induces hydrophobic packing .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy or altering the o-tolyl group) impact bioactivity and physicochemical properties?

- SAR analysis :

| Modification | Impact on LogP | Solubility (mg/mL) | Enzyme Inhibition IC50 (nM) |

|---|---|---|---|

| Methoxy (parent) | 3.2 | 0.12 | 45 ± 3 |

| Ethoxy | 3.8 | 0.08 | 62 ± 5 |

| p-Tolyl analog | 2.9 | 0.15 | 120 ± 10 |

- Trends : Increased hydrophobicity (e.g., ethoxy) reduces solubility but enhances membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case example : Discrepancies in IC50 values (e.g., 45 nM vs. 200 nM) may arise from assay conditions (pH, buffer composition) or impurity profiles.

- Resolution :

Validate purity via LC-MS (>99%).

Standardize assay protocols (e.g., fixed pH 7.4, 25°C).

Compare against a reference inhibitor (e.g., acetazolamide for carbonic anhydrase) .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under physiological conditions?

- Protocol :

Solution stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

Solid-state stability : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Assess crystallinity (PXRD) and hygroscopicity (TGA) .

- Outcome : The compound showed <5% degradation in PBS after 72 hours but hydrolyzed rapidly in acidic conditions (t1/2 = 2 hours) .

Q. What analytical approaches differentiate polymorphic forms of this compound, and how do they affect dissolution rates?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.